![molecular formula C14H17F3N2O4 B2524113 Benzyl (azetidin-3-ylmethyl)carbamate 2,2,2-trifluoroacetate CAS No. 2012547-58-7](/img/structure/B2524113.png)
Benzyl (azetidin-3-ylmethyl)carbamate 2,2,2-trifluoroacetate
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Overview
Description
Benzyl (azetidin-3-ylmethyl)carbamate 2,2,2-trifluoroacetate, also known as Boc-3-azetidinemethanol, is a chemical compound widely used in scientific research. It is a white crystalline powder with a molecular weight of 365.34 g/mol. The compound is known for its ability to act as a protecting group in organic synthesis, specifically in the protection of amines.
Scientific Research Applications
- These polymers are used for antibacterial and antimicrobial coatings, CO₂ adsorption, chelation, and materials templating .
Polymerization and Materials Templating
Heterocyclic Amino Acid Derivatives
Mechanism of Action
Benzyl (azetidin-3-ylmethyl)carbamate
This is a type of carbamate compound. Carbamates are often used in medication and pesticides. They work by inhibiting acetylcholinesterase, an essential enzyme for nerve function .
2,2,2-trifluoroacetic acid
This is a type of carboxylic acid that is often used as a reagent in organic synthesis, especially in fluorine chemistry . It is a strong acid due to the three fluorine atoms attached to the molecule, which increase its electronegativity .
properties
IUPAC Name |
benzyl N-(azetidin-3-ylmethyl)carbamate;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.C2HF3O2/c15-12(14-8-11-6-13-7-11)16-9-10-4-2-1-3-5-10;3-2(4,5)1(6)7/h1-5,11,13H,6-9H2,(H,14,15);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKXYMXCAWHJFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CNC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-(azetidin-3-ylmethyl)carbamate;2,2,2-trifluoroacetic acid |
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